molecular formula C10H10FNO5 B7902488 Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate

Cat. No.: B7902488
M. Wt: 243.19 g/mol
InChI Key: ABHPCGNWDNLUTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluoro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate typically involves the reaction of 4-fluoro-3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

[ \text{4-fluoro-3-nitrophenol} + \text{ethyl bromoacetate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Electrophilic Aromatic Substitution: The fluoro and nitro groups on the phenyl ring can participate in further substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution Reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2).

Major Products Formed

    Reduction: Ethyl 2-(4-fluoro-3-aminophenoxy)acetate.

    Hydrolysis: 2-(4-fluoro-3-nitrophenoxy)acetic acid and ethanol.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluoro group can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
  • Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate
  • 2-(4-fluoro-3-nitrophenoxy)acetic acid

Uniqueness

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its stability and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(4-fluoro-3-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHPCGNWDNLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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